molecular formula C27H33N5O2 B2760619 N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1115999-18-2

N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2760619
CAS No.: 1115999-18-2
M. Wt: 459.594
InChI Key: XQOUOTGGPVNIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core. Key structural features include:

  • A 6-(4-ethylphenoxy)pyrimidin-4-yl group attached to the piperidine nitrogen.
  • A 4-(dimethylamino)benzyl substituent on the carboxamide nitrogen.

Molecular weight data for closely related analogs (e.g., 444.58 g/mol for compounds in ) suggest a moderate lipophilicity profile suitable for oral bioavailability .

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O2/c1-4-20-7-11-24(12-8-20)34-26-17-25(29-19-30-26)32-15-13-22(14-16-32)27(33)28-18-21-5-9-23(10-6-21)31(2)3/h5-12,17,19,22H,4,13-16,18H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOUOTGGPVNIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a piperidine core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Structural Overview

The compound's molecular formula is C27H33N5O2, with a molecular weight of 459.594 g/mol. The structural components include:

  • Piperidine core : A six-membered ring that contributes to the compound's pharmacological properties.
  • Dimethylamino group : Enhances solubility and biological activity.
  • Benzyl moiety : Provides additional interaction sites for biological targets.
  • Pyrimidine ring : Known for its role in various biological activities.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The specific interaction of this compound with RTKs remains to be fully elucidated but is a promising area for further exploration.

Compound Activity Target
Compound AAntiproliferativeRTK inhibition
Compound BAnticancerCSF-1R inhibition
This compoundPotentially anticancerTBD

Interaction Studies

Interaction studies are essential to understand how this compound functions within biological systems. Preliminary data suggest it may interact with enzymes and receptors involved in cellular signaling pathways. For example, compounds similar to this compound have shown efficacy in modulating the activity of monoamine oxidase B, an enzyme implicated in neurotransmitter metabolism.

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Anticonvulsant Activity : A study demonstrated that compounds similar to this compound exhibited anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy .
  • Kinase Inhibition : Research has identified that certain derivatives can selectively inhibit kinases involved in cancer proliferation, indicating a pathway for therapeutic development .
  • Pharmacokinetics and Metabolism : Investigations into the pharmacokinetics of related compounds revealed significant plasma concentration levels and prolonged effects, underscoring the importance of structural modifications for enhanced bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-4-carboxamide derivatives. Below is a comparative analysis of structural analogs and their implications:

Table 1: Key Structural Variations and Properties

Compound Name / ID Substituent on Benzyl Group Pyrimidine Substituent Core Heterocycle Molecular Weight (g/mol) Notable Features
Target Compound 4-(Dimethylamino)benzyl 6-(4-ethylphenoxy) Pyrimidine ~444 (estimated) Enhanced solubility via dimethylamino
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide 4-Fluorobenzyl 6-(4-ethylphenoxy) Pyrimidine 444.58 Increased lipophilicity (fluorine)
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-ethylbenzyl)piperidine-4-carboxamide 4-Ethylbenzyl 6-(4-ethylphenoxy) Pyrimidine 444.58 Hydrophobic ethyl group may affect PK
N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide 2,4-Dimethylphenyl 6-(Trifluoromethyl) Pyrimidine 419.40 (CAS 1775453-84-3) Electron-withdrawing CF3 alters reactivity
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-4-carboxamide 4-(Trifluoromethoxy)benzyl 7H-Pyrrolo[2,3-d]pyrimidin-4-yl Pyrrolopyrimidine 435.18 Expanded heterocycle for kinase targeting

Key Findings :

Benzyl Substituent Effects: The 4-fluorobenzyl analog () replaces dimethylamino with fluorine, increasing lipophilicity but reducing solubility. This may improve blood-brain barrier penetration but shorten half-life . The dimethylamino group in the target compound balances solubility and target engagement, making it favorable for oral administration.

Pyrimidine Modifications: Replacing the 4-ethylphenoxy group with trifluoromethyl () introduces an electron-withdrawing effect, which could stabilize metabolic degradation but reduce π-π stacking interactions in binding pockets . The pyrrolo[2,3-d]pyrimidine core () expands aromatic surface area, likely improving affinity for ATP-binding pockets in kinases (e.g., ALK inhibitors) .

Heterocycle Core Variations :

  • Pyrimidine-based compounds (e.g., target compound, ) are simpler synthetically but may lack the conformational rigidity of pyrrolopyrimidine derivatives (), which are often associated with higher selectivity in kinase inhibition .

Pharmacokinetic and Pharmacodynamic Implications

  • Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to fluoro- or ethyl-substituted analogs, critical for absorption .
  • Metabolic Stability: Trifluoromethyl groups () resist oxidative metabolism, whereas ethylphenoxy groups may undergo CYP450-mediated oxidation .
  • Target Selectivity : Pyrrolopyrimidine cores () demonstrate selectivity for kinases like ALK, suggesting the target compound’s pyrimidine core may favor alternative targets (e.g., GPCRs or ion channels) .

Q & A

Q. Table 1: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)Purity (%)
Pyrimidine couplingDCC, DIEA, DMF, 70°C65–7590–95
Piperidine functionalizationEDC/HOBt, CH₂Cl₂, RT50–6085–90
Final recrystallizationEthanol/H₂O (3:1), −20°C≥99

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., dimethylamino benzyl protons at δ 2.8–3.2 ppm) and confirms amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₇H₃₄N₄O₂: 471.2663) .
  • X-ray crystallography : Resolves 3D conformation, including piperidine ring puckering and dihedral angles between aromatic groups (e.g., pyrimidine-phenoxy plane tilt: ~12°) .

Advanced: How can researchers identify the primary biological target of this compound?

Methodological Answer:

  • Kinase profiling assays : Use radioligand binding or fluorescence polarization to screen against kinase libraries (e.g., Anaplastic Lymphoma Kinase (ALK) or tyrosine kinases) .
  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., DFG motif in ALK) stabilize the compound via hydrogen bonding with the carboxamide group .
  • CRISPR-Cas9 knockout models : Validate target engagement by observing reduced activity in cells lacking the putative target kinase .

Advanced: What strategies address poor pharmacokinetics (e.g., rapid in vivo clearance)?

Methodological Answer:

  • Prodrug derivatization : Modify the carboxamide to a methyl ester or phosphonate to enhance membrane permeability. Hydrolytic release in vivo restores activity .
  • Formulation with cyclodextrins : Use sulfobutylether-β-cyclodextrin to improve aqueous solubility and bioavailability .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., N-demethylation sites). Introduce fluorine or deuterium at vulnerable positions to slow degradation .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response refinement : Test across a wider concentration range (e.g., 1 nM–100 µM) to distinguish true activity from assay noise .
  • Orthogonal assays : Confirm cytotoxicity via MTT assay and apoptosis via caspase-3/7 activation to rule off-target effects .
  • Batch-to-batch reproducibility : Characterize compound purity (HPLC ≥98%) and confirm salt forms (e.g., hydrochloride vs. free base) influence solubility and activity .

Q. Table 2: Biological Activity Comparison

StudyIC₅₀ (nM)Assay TypeKey Finding
Kinase inhibition5.2ALK phosphorylationPotent type-I1/2 inhibitor
Cytotoxicity1200HeLa cell viabilitySelective index >200 vs. normal cells

Basic: What computational tools aid in reaction design and optimization?

Methodological Answer:

  • Reaction path search : Use Gaussian or ORCA for quantum chemical calculations to predict transition states and intermediates .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to prioritize solvent/base combinations for coupling steps .
  • High-throughput screening (HTS) : Automate reaction condition testing (e.g., temperature, catalyst loading) via robotic platforms .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified phenoxy (e.g., 4-ethyl to 4-cyclopropyl) or piperidine (e.g., 4-carboxamide to 4-sulfonamide) groups .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for each analog using Schrödinger FEP+ .
  • In vitro validation : Test analogs in kinase inhibition and cytotoxicity assays to correlate structural changes with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.